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molecular formula C11H17NO2 B8496816 n-(2-Isopropoxy-benzyl)-o-methyl-hydroxylamine

n-(2-Isopropoxy-benzyl)-o-methyl-hydroxylamine

Cat. No. B8496816
M. Wt: 195.26 g/mol
InChI Key: YBBMCHHXDYQGRU-UHFFFAOYSA-N
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Patent
US06777440B2

Procedure details

Reduction of 2-isopropoxy-benzaldehyde O-methyloxime with sodium cyanoborohydride as described in the preparation of compound 3-B gave the title hydroxylamine as a clear oil after chromatography on silica gel (elution hexane-ethyl acetate 8:2) (83% yield). 1HNMR 400 MHz (CDCl3) δ (ppm): 1.35 (6H, d, J=6.1 Hz, CH3), 3.56 (3H, s, OCH3), 4.07 (2H, broad s, NCH2), 4.59 (1H, m, CH), 6.08 (1H, broad s, NH), 6.86-6.91 (2H, m, aromatics), 7.20-7.24 (2H, m, aromatics). The hydrochloride salt was obtained as a white solid: mp 90° C. Anal. calcd for C11H17NO2—HCl: C, 57.02; H, 7.83; N, 6.04. Found: C, 56.93; H, 7.64; N, 5.96
Name
2-isopropoxy-benzaldehyde O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 3-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH:12]([CH3:14])[CH3:13].C([BH3-])#N.[Na+]>>[CH:12]([O:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][NH:3][O:2][CH3:1])([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
2-isopropoxy-benzaldehyde O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=CC1=C(C=CC=C1)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
compound 3-B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(CNOC)C=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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